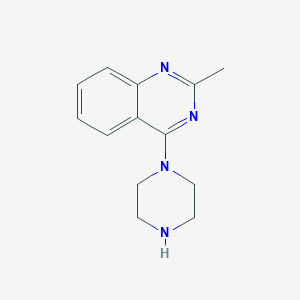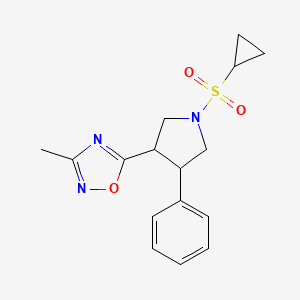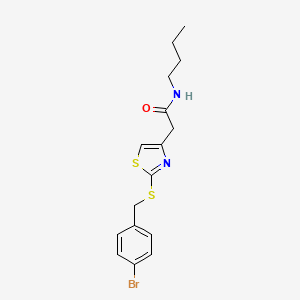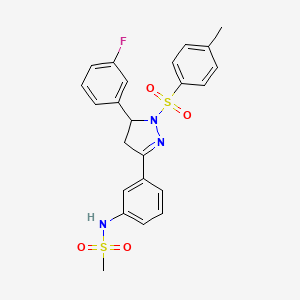
2-Methyl-4-piperazin-1-yl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-piperazin-1-yl-quinazoline” is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.29294 . It contains a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core with a methyl group at the 2-position and a piperazine ring at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 228.29294 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Antitubercular, Antibacterial, and Antifungal Activity
Novel Piperazinyl-Quinazoline-4-one analogs have been synthesized and evaluated for their in vitro antitubercular, antibacterial, and antifungal activities. Some compounds showed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as new therapeutics in fighting tuberculosis and other microbial infections K. N. Myangar et al., 2012.
Hypotensive Activity and α1-Adrenoceptor Antagonism
Quinazolinone-arylpiperazine derivatives have been designed and synthesized as promising α1-adrenoceptor antagonists. These compounds have shown significant in vivo hypotensive activity in normotensive cats, with potential mechanisms of action explored through molecular modeling studies. This suggests a possible application in the treatment of hypertension S. M. Abou-Seri et al., 2011.
Antitumor Activity
A series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains have been synthesized and tested for their in vitro antitumor activity against human myelogenous leukemia K562 cells. One derivative exhibited significant inhibitory activity, highlighting the potential of these compounds as antitumor agents Sheng-li Cao et al., 2005.
Platelet Aggregation Inhibition
A series of 2-piperazin-1-yl-quinazolines were synthesized and evaluated for their antiaggregative activity. They have shown potent inhibition of platelet aggregation in vitro and blocked FITC-Fg binding to αIIbβ3 integrin in human platelets, suggesting their potential use as antiplatelet agents A. Krysko et al., 2016.
Antimicrobial Activity
Some quinazoline derivatives have been synthesized and shown antifungal and antibacterial activities against various pathogens. These findings point to the potential of these compounds in developing new antimicrobial agents A. Kale et al., 2017.
Direcciones Futuras
Quinazoline derivatives, including “2-Methyl-4-piperazin-1-yl-quinazoline”, have potential in various fields, particularly in medicine. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, quinoline-based photolabile protection strategies are being developed to facilitate various ligation strategies, highlighting the potential of this strategy in protein caging/uncaging investigations .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .
Mode of Action
This compound and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .
Pharmacokinetics
suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-piperazin-1-yl-quinazoline, like other quinazolines, interacts with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the cell
Cellular Effects
Quinazoline derivatives have been shown to exhibit a broad range of effects on various types of cells . For instance, some quinazoline compounds have demonstrated antimicrobial activity and the ability to inhibit biofilm formation in Pseudomonas aeruginosa
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, has shown antidepressant-like effects in rodent models at lower dose levels .
Propiedades
IUPAC Name |
2-methyl-4-piperazin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQEDGYIBDSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)


![Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2775754.png)

![N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2775757.png)


![2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2775762.png)
![Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2775763.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)